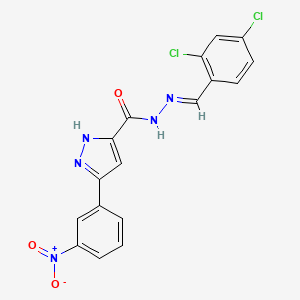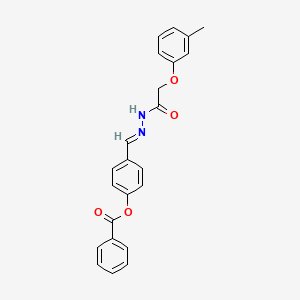
N'-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylene)-2-thiophenecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylene)-2-thiophenecarbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a pyrazole ring, a thiophene ring, and a hydrazide group, making it a subject of interest for chemists and researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylene)-2-thiophenecarbohydrazide typically involves the condensation of 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde with 2-thiophenecarbohydrazide. The reaction is usually carried out in an ethanol solvent with the presence of a base such as pyridine . The mixture is refluxed at elevated temperatures to facilitate the condensation reaction, resulting in the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
N’-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or thiophene rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines. Substitution reactions would result in derivatives with different functional groups attached to the pyrazole or thiophene rings.
Aplicaciones Científicas De Investigación
N’-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylene)-2-thiophenecarbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylene)-2-thiophenecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyrazole and thiophene rings may interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3,5-dihydroxybenzohydrazide
- N’-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-[4-(octyloxy)phenyl]-1H-pyrazole-5-carbohydrazide
- N’-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-methyl-3-phenylpropanehydrazide
Uniqueness
N’-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylene)-2-thiophenecarbohydrazide is unique due to its combination of a pyrazole ring, a thiophene ring, and a hydrazide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C17H16N4OS |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H16N4OS/c1-12-15(11-18-19-17(22)16-9-6-10-23-16)13(2)21(20-12)14-7-4-3-5-8-14/h3-11H,1-2H3,(H,19,22)/b18-11+ |
Clave InChI |
GEOKWWCFLRYGQT-WOJGMQOQSA-N |
SMILES isomérico |
CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/NC(=O)C3=CC=CS3 |
SMILES canónico |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=NNC(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3,4,5-trimethoxyphenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11981231.png)
![7-[(2E)-but-2-en-1-yl]-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11981241.png)
![Spiro[cyclopentane-1,5'-[5H]pyrazolo[1,5-c][1,3]benzoxazine], 2'-(4-chlorophenyl)-1',10'b-dihydro-7'-methoxy-](/img/structure/B11981242.png)

![Hexyl 4-[(phenoxyacetyl)amino]benzoate](/img/structure/B11981261.png)

![5-(3,4-Dimethylphenyl)-4-(naphthalen-2-yloxy)thieno[2,3-d]pyrimidine](/img/structure/B11981264.png)
![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11981268.png)



![5-(4-methylphenyl)-4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11981278.png)
![[(4-{[(E)-(4-bromophenyl)methylidene]amino}-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B11981281.png)
